Product packaging for 2-Nitro-P-phenylenediamine(Cat. No.:CAS No. 5307-14-2)

2-Nitro-P-phenylenediamine

Cat. No.: B147321
CAS No.: 5307-14-2
M. Wt: 153.14 g/mol
InChI Key: HVHNMNGARPCGGD-UHFFFAOYSA-N
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Description

2-Nitro-p-phenylenediamine (CAS 5307-14-2) is an aromatic amine with the molecular formula C₆H₇N₃O₂ and an average mass of 153.14 g/mol . It is supplied as a yellow to orange or almost black crystalline powder or needles . This compound is a central intermediate in the synthesis of dyes and pigments, with its primary research value lying in the development and study of oxidative hair dyes, where it is known commercially as C.I. Oxidation Base 22 . In this application, it reacts with couplers and developers to produce a wide spectrum of long-lasting, natural color shades, from ash-blond to medium-brown and dark-brown formulations . Its utility extends to the manufacturing of colorants for textiles, leather, plastics, industrial coatings, and printing inks . Researchers value this compound for its excellent reactivity and compatibility in various experimental formulations. The product has a melting point of approximately 137°C to 140°C and is slightly soluble in water but more soluble in organic solvents . Handling must be conducted in accordance with good laboratory practices. Use appropriate personal protective equipment, including gloves, goggles, and a lab coat. Avoid breathing dust and ensure operations are carried out in a well-ventilated area or fume hood . This chemical is classified as a skin sensitizer (H317) and is suspected of causing genetic defects and cancer (H341, H351) . Store in a cool, dry place away from direct sunlight and strong oxidizing agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2<br>C6H3(NH2)2NO2<br>C6H7N3O2 B147321 2-Nitro-P-phenylenediamine CAS No. 5307-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzene-1,4-diamine
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InChI

InChI=1S/C6H7N3O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,7-8H2
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InChI Key

HVHNMNGARPCGGD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])N
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Molecular Formula

C6H7N3O2, Array
Record name 2-NITRO-P-PHENYLENEDIAMINE
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Related CAS

18266-52-9 (di-hydrochloride), 68239-83-8 (sulfate[1:1])
Record name 2-Nitro-p-phenylenediamine
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DSSTOX Substance ID

DTXSID4020957
Record name 2-Nitro-1,4-phenylenediamine
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Molecular Weight

153.14 g/mol
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Physical Description

Almost black needles with dark-green luster or black powder. (NTP, 1992), Almost black needles with dark-green luster or black powder; [CAMEO], RED-TO-BROWN CRYSTALLINE POWDER.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Slightly sol in water (0.18% w/w); ethanol, polar organic compounds and benzene; soluble in acetone and diethyl ether, Solubility in water, g/100ml: 0.18
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Vapor Pressure

0.000056 [mmHg]
Record name 2-Nitro-4-phenylenediamine
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Impurities

AVAIL IN JAPAN WITH MIN PURITY OF 99% & CONTAINS NITROAMINOACETANILIDE ISOMERS AS IMPURITIES., 2-Nitro-p-phenylenediamine is available commercially in purities ranging from 95 to 100%, with 4-amino-3-nitroacetanilide as a possible impurity.
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Color/Form

Almost black needles with dark-green luster

CAS No.

5307-14-2, 183870-67-9
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Record name 1,4-Benzenediamine, 2-nitro-, labeled with carbon-14
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Melting Point

279 °F (NTP, 1992), 140 °C, 137 °C
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Synthesis Methodologies and Derivatization Strategies

Exploration of Synthetic Pathways for 2-Nitro-P-phenylenediamine

The synthesis of this compound can be approached through several chemical routes, each presenting unique challenges and advantages concerning yield, purity, and regioselectivity. The two primary methods involve the direct nitration of a phenylenediamine precursor and the selective reduction of a dinitro compound.

Direct Nitration of p-Phenylenediamine (B122844) and Regioselectivity Studies

The direct nitration of p-phenylenediamine is a challenging synthetic route due to the powerful activating nature of the two amino groups, which direct electrophilic substitution to both ortho and para positions. This often leads to a mixture of products and potential over-nitration. A critical aspect of this pathway is controlling the regioselectivity to favor the formation of the desired 2-nitro isomer.

To achieve this control, protective group chemistry is frequently employed. A common strategy involves the acetylation of the amino groups in p-phenylenediamine using a reagent like acetic anhydride (B1165640). This acetylation-nitration-hydrolysis sequence proceeds as follows:

Protection (Acetylation): One or both amino groups of p-phenylenediamine are converted to acetamide (B32628) groups. This moderates their activating effect and provides steric hindrance, guiding the incoming nitro group. For instance, treating p-phenylenediamine with acetic anhydride yields 4-Acetamidoaniline.

Nitration: The protected intermediate is then nitrated. In the case of N,N'-ditrifluoroacetyl-p-phenylenediamine, treatment with concentrated nitric acid in acetic anhydride leads to the formation of N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine. guidechem.com The acetyl groups direct the nitration to the ortho position.

Deprotection (Hydrolysis): The acetyl groups are subsequently removed by hydrolysis, typically using an acid or base, to yield the final this compound product. guidechem.com

Reaction conditions are paramount for maximizing the yield of the ortho-nitrated product. Key parameters are summarized in the table below.

ParameterConditionRationaleCitation
TemperatureLow temperatures (0–5°C)Reduces the reaction rate, favoring kinetic control and the formation of the ortho product.
Acid ConcentrationMolar ratio of HNO₃ to H₂SO₄ of 1:2Ensures sufficient generation of the nitronium ion (NO₂⁺) without promoting over-nitration.
Protecting GroupsAcetylation (e.g., with acetic anhydride or trifluoroacetic anhydride)Deactivates the amine groups, preventing oxidation and directing nitration to the ortho position. guidechem.com
Table 1: Optimized Reaction Conditions for Regioselective Nitration.

Partial Hydrogenation of Nitro-Substituted Precursors (e.g., 1,4-dinitro-2-nitrobenzene)

An alternative synthetic approach is the selective partial reduction of dinitroaromatic compounds. researchgate.net While the specific precursor 1,4-dinitro-2-nitrobenzene is not standard, the principle applies to related dinitroarenes. For example, the partial hydrogenation of various dinitrobenzenes to the corresponding nitroanilines can be achieved with high selectivity using specific catalysts. researchgate.net

Ruthenium on carbon (Ru/C) has been identified as an effective catalyst for the partial hydrogenation of o-, m-, and p-dinitrobenzenes, achieving selectivities for the respective nitroanilines of over 95%. researchgate.net Another method involves the reduction of 2,4-dinitroaniline (B165453) using ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) in an alcohol solution; however, this typically yields 1,2-diamino-4-nitrobenzene, an isomer of the target compound. orgsyn.org The partial reduction of dinitroarenes can also be accomplished using hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst. oup.com The success of this method depends heavily on carefully controlling the reaction conditions to prevent complete reduction to the diamine.

Advanced Derivatization Approaches

This compound serves as a versatile building block for synthesizing more complex molecules with specific functional properties. These derivatization strategies are crucial for applications ranging from materials science to the synthesis of dyes.

Synthesis of N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine and Related Analogues

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is a significant derivative used primarily in hair dye formulations. evitachem.com Its synthesis often involves the reaction of a 4-fluoro-3-nitroaniline (B182485) intermediate with an appropriate amine. google.comgoogle.com

A common patented method describes the reaction of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline with aqueous ammonia (B1221849) under heat and pressure in an autoclave. google.com After cooling, the crystalline product is isolated. google.com Another approach involves reacting N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline with ethanolamine (B43304) in water. google.com The pH is carefully controlled during the reaction by the continuous addition of sodium hydroxide (B78521) solution. google.com

Numerous related analogues can be synthesized by varying the amine reactant. For example, using methylamine (B109427) instead of ammonia yields N-methyl-N',N'-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, while using monoethanolamine can produce N,N',N'-tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine. google.com

DerivativeStarting MaterialsKey Reagents/ConditionsCitation
N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)anilineConcentrated aqueous ammonia, 90°C, autoclave google.com
N¹,N⁴,N⁴-tris-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamineN,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroanilineEthanolamine, water, NaOH (pH control) google.com
N-methyl-2-nitro-p-phenylenediamine4-fluoro-3-nitroanilineAqueous methylamine, 70-80°C google.com
N¹-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine4-fluoro-3-nitroanilineMonoethanolamine, reflux google.com
Table 2: Synthesis of this compound Derivatives.

Functionalization for Specific Research Applications (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. mdpi.com this compound has been utilized as a key building block (monomer) in the synthesis of functionalized COFs. mdpi.comnih.gov

In a typical synthesis, this compound undergoes a condensation reaction with a trialdehyde, such as 1,3,5-triformylbenzene (TFB), to form a 2D β-ketoenamine structure. mdpi.com The nitro groups appended to the framework serve as functional handles for post-synthetic modification. For example, the nitro groups can be reduced to amino (-NH₂) groups, which can then be further functionalized, such as by reaction with EDTA dianhydride to create a COF with specific metal adsorption capabilities. mdpi.com The incorporation of such functional groups is a strategic approach to tailor the adsorption performance and catalytic activity of the COF. mdpi.com

Mechanistic Aspects of Derivatization Reactions (e.g., Imine Formation)

The primary amino groups of this compound are nucleophilic and can participate in a variety of derivatization reactions. A fundamental example is the formation of imines (also known as Schiff bases) through reaction with aldehydes or ketones. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org

The mechanism for imine formation involves two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of one of the primary amino groups of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org The lone pair of electrons on the nitrogen then expels the water molecule, and a final deprotonation step yields the C=N double bond of the imine. libretexts.org

The pH must be carefully controlled for optimal imine formation; a pH near 5 is generally most effective. libretexts.org At very low pH, the amine reactant becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group for its removal as water. libretexts.org This reaction is foundational for building more complex structures from this compound, including certain macrocycles and polymers.

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidation and Conformational Analysis

Spectroscopic methods are fundamental in determining the molecular structure and identifying functional groups of 2-Nitro-p-phenylenediamine and its oligomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Monomer and Oligomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the aromatic protons and the amine protons are observed. The chemical shifts of these protons are influenced by the electronic effects of the nitro and amino substituents on the benzene (B151609) ring. For instance, a study reported a peak at 6.94 ppm in the ¹H NMR spectrum of the monomer. researchgate.net

¹³C NMR spectroscopy of the monomer reveals signals for each unique carbon atom in the benzene ring. The positions of these signals are dictated by the neighboring functional groups. For example, the carbons bearing the amino (-NH₂) and nitro (-NO₂) groups appear at distinct downfield shifts. One study identified the signals for C1, C3, and C4 (carrying -NH₂, -NO₂, and -NH₂ respectively) at 139.65, 138.98, and 130.67 ppm. researchgate.net The carbons at the ortho positions (C6, C5, and C2) showed upfield shifts to 127.53, 120.33, and 105.72 ppm due to the electron-donating effect of the amine groups. researchgate.net

During oligomerization, significant changes occur in the NMR spectra. The formation of new chemical bonds, such as in phenazine (B1670421) ring formation during enzymatic oligomerization, leads to the appearance of new signals. For example, the ¹³C NMR spectrum of an enzymatically synthesized oligomer showed two distinct peaks at 160.02 and 150.62 ppm, which were attributed to the two C=N bonds of the phenazine ring structure. researchgate.net The disappearance or shifting of monomer-specific peaks and the emergence of new, broader signals are indicative of successful polymerization. researchgate.netdergipark.org.tr

Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound Monomer

Carbon Atom Chemical Shift (ppm)
C1 (-NH₂) 139.65
C3 (-NO₂) 138.98
C4 (-NH₂) 130.67
C6 127.53
C5 120.33
C2 105.72

Data sourced from a study on the enzymatic oligomerization of this compound. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Oligomerization Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in this compound and for monitoring the chemical changes that occur during oligomerization.

The FT-IR spectrum of the monomer exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine groups, the N-O stretching of the nitro group, and the C=C stretching of the aromatic ring. In one study, the N-H stretching vibrations of the primary amine in the monomer were observed at 3440 and 3326 cm⁻¹. dergipark.org.tr The N-H bending vibration was seen at 1591 cm⁻¹, and the C=C stretching of the benzene ring was noted in the range of 1568 to 1513 cm⁻¹. dergipark.org.tr

Upon oligomerization, the FT-IR spectrum undergoes noticeable changes that provide evidence of the reaction's progression. For example, in an enzymatic oligomerization study, the N-H stretching wavenumbers shifted to 3466 and 3366 cm⁻¹ in the resulting oligomer. dergipark.org.tr The appearance of new peaks or the broadening and shifting of existing ones can indicate the formation of new bonds and a more complex polymeric structure. researchgate.netdergipark.org.tr For instance, the presence of N-H stretching modes at 3455 and 3359 cm⁻¹ in the oligomer can suggest the existence of both -NH- and -NH₂ groups, consistent with the formation of a polymer chain. dergipark.org.tr

Table 2: Key FT-IR Absorption Bands (cm⁻¹) for this compound Monomer and Oligomer

Functional Group Monomer (cm⁻¹) Oligomer (cm⁻¹)
N-H Stretching (Primary Amine) 3440, 3326 3466, 3366
N-H Bending (Primary Amine) 1591 -
C=C Stretching (Aromatic) 1568 - 1513 -
C-H Stretching 3170 3179
N-H Stretching (-NH-/-NH₂) - 3455, 3359

Data from an investigation into the enzymatic oligomerization of this compound. dergipark.org.tr

Chromatographic and Electrophoretic Techniques for Purity and Compositional Analysis

Chromatographic and electrophoretic techniques are indispensable for assessing the purity, stability, and compositional makeup of this compound and its related products.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection for Stability and Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a highly selective and sensitive method for evaluating the purity and stability of this compound. This technique is crucial for quality control and for studying the degradation of the compound under various conditions.

HPLC methods can separate the parent compound from its impurities and degradation products, allowing for their individual quantification. nih.gov The use of a PDA detector provides spectral information for each separated peak, aiding in peak identification and purity assessment. nih.gov For instance, in stability studies of related hair dye compounds, HPLC with PDA detection has been recommended as a more selective analytical method than simple UV spectroscopy. europa.eu It allows for the monitoring of the parent compound's concentration over time and the detection of any new peaks that may indicate degradation. europa.eu The development of stability-indicating HPLC methods is critical, where the method is validated to be specific for the drug substance in the presence of its degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with In Situ Derivatization for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of this compound, often requiring a derivatization step to improve the compound's volatility and chromatographic behavior. nih.govnih.gov In situ derivatization, where the chemical modification occurs within the sample matrix, can enhance the sensitivity and accuracy of the analysis. mdpi.com

For the analysis of aromatic amines like p-phenylenediamine (B122844) in complex matrices such as hair dyes, derivatization is often employed to make the analytes more amenable to GC analysis. nih.gov One method involves the conversion of the amine to a more volatile imine derivative. nih.gov GC-MS provides both chromatographic separation and mass spectral data, allowing for highly confident identification and quantification of the target analyte. mdpi.comresearchgate.net This technique is particularly valuable for detecting trace amounts of this compound or its metabolites in various samples. For example, a study on hair dye ingredients detected 2-nitro-1,4-phenylenediamine in some products where it was not labeled, highlighting the sensitivity of GC-MS for regulatory and safety monitoring. mdpi.com

Gel Permeation Chromatography (GPC) for Oligomer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is the primary technique used to determine the molecular weight and molecular weight distribution of the oligomers and polymers derived from this compound. eag.com GPC separates molecules based on their size in solution, with larger molecules eluting from the column faster than smaller ones. eag.com

In the characterization of oligomers of this compound, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netdergipark.org.tr These values provide crucial information about the length of the polymer chains and the breadth of their distribution. For example, in a study of the enzymatic oligomerization of this compound, GPC analysis revealed a weight-average molecular weight (Mw) of 4350 Da and a number-average molecular weight (Mn) of 3800 Da. researchgate.netdergipark.org.tr This confirmed the formation of an oligomeric structure and allowed for the calculation of the average number of repeating units, which was found to be 28 based on Mw. researchgate.netdergipark.org.tr

Table 3: Molecular Weight Data of an Enzymatically Synthesized this compound Oligomer from GPC Analysis

Parameter Value
Weight-Average Molecular Weight (Mw) 4350 Da
Number-Average Molecular Weight (Mn) 3800 Da
Polydispersity Index (PDI) 1.14
Average Number of Repeating Units (from Mw) 28
Average Number of Repeating Units (from Mn) 25

Data obtained from a study on the enzymatic oligomerization of this compound. researchgate.netdergipark.org.tr

Thermal Analysis in Research Contexts

Thermal analysis techniques are crucial for understanding the behavior of materials under varying temperatures. In the study of oligomers and polymers derived from this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on thermal stability, degradation, and phase transitions.

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a material as a function of temperature in a controlled atmosphere. This analysis is fundamental in determining the thermal stability and degradation profile of polymers.

Research on an oligomer synthesized via enzymatic oxidation of this compound demonstrates its notable thermal stability. dergipark.org.trresearchgate.net TGA studies show that the degradation of phenazine-type structures within the oligomer occurs at higher temperatures compared to the monomer. dergipark.org.tr This enhanced stability is a significant characteristic, suggesting the material's suitability for applications requiring high-temperature insulation. dergipark.org.trresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow associated with material transitions as a function of temperature. It is used to identify phase transitions like the glass transition temperature (Tg), melting, and crystallization, as well as to study reaction enthalpies.

For the enzymatically synthesized oligomer of this compound, DSC measurements have been instrumental in characterizing its thermal behavior. dergipark.org.trresearchgate.net The analysis identified a glass transition temperature (Tg) at 208 °C. dergipark.org.tr The glass transition is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a more flexible, rubbery state.

The DSC curve of the oligomer also revealed an exothermic peak at 340 °C, indicating a chemical reaction or structural rearrangement occurring at this temperature, such as crosslinking or degradation. dergipark.org.tr Furthermore, the specific heat capacity (ΔCp) at the glass transition was calculated to be 0.384 J/g °C. dergipark.org.tr These findings are crucial for processing and determining the end-use applications of the material. dergipark.org.trresearchgate.net

Table 1: Thermal Properties of Enzymatically Synthesized Oligo(this compound)
ParameterValueTechniqueReference
Glass Transition Temperature (Tg)208 °CDSC dergipark.org.tr
Exothermic Peak340 °CDSC dergipark.org.tr
Specific Heat Capacity (ΔCp)0.384 J/g °CDSC dergipark.org.tr
Limiting Oxygen Index (LOI)30.72Calculated from TGA dergipark.org.tr

Microscopic and Morphological Investigations

The morphology of a polymer—its structure at the microscopic and nanoscopic levels—profoundly influences its physical and chemical properties. Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and structure of these materials.

SEM analysis provides high-resolution images of a material's surface, revealing details about its texture, porosity, and particle shape. The morphology of polymers derived from this compound has been shown to vary significantly depending on the synthesis method.

In the case of the enzymatic oligomerization of this compound, SEM images revealed a distinct morphology. dergipark.org.tr The surface of the oligomer is described as having a sponge-like structure with an irregular network and some pores. dergipark.org.tr The accumulated oligomer particles form a dense, shrunken mass with a rough surface. dergipark.org.tr

Conversely, when poly(this compound) (2NPPD) is synthesized via electrochemical methods (electropolymerization), a different morphology emerges. electrochemsci.orgelectrochemsci.org Studies involving the deposition of thin films of poly(2NPPD) on gold or glassy carbon electrodes from an acidic medium showed the formation of tree-like structures with faint scratches on the electrode's surface. electrochemsci.org The morphology of electrochemically prepared polymers can be influenced by factors such as the choice of electrode material and the scan rates used during synthesis. electrochemsci.orgelectrochemsci.org

Table 2: Morphological Characteristics of this compound Oligomers/Polymers
Synthesis MethodObserved MorphologyAnalytical TechniqueReference
Enzymatic OligomerizationSpongy, sponge-like structure with an irregular network and pores; dense, shrunken mass with a rough surface.SEM dergipark.org.tr
Electropolymerization (Acidic Medium)Tree-like structures with faint scratches.SEM electrochemsci.org

Reactivity, Reaction Mechanisms, and Polymerization Studies

Oxidative Chemistry and Mechanisms

The oxidative chemistry of 2-Nitro-p-phenylenediamine is a key area of study, particularly its enzyme-catalyzed reactions and interactions with chemical oxidizing agents. These processes lead to the formation of oligomeric and polymeric structures with unique properties.

Enzyme-Catalyzed Oxidative Oligomerization with Horseradish Peroxidase (HRP)

Horseradish peroxidase (HRP) is an effective enzyme catalyst for the oxidative oligomerization of this compound in the presence of hydrogen peroxide (H₂O₂). dergipark.org.trresearchgate.net This enzymatic process offers a green chemistry approach to polymer synthesis, proceeding under mild conditions. researchgate.net The resulting oligomer, a brown-colored powder, has been synthesized with yields around 51%. researchgate.net This oligomer exhibits good solubility in polar solvents such as methanol (B129727), ethanol (B145695), DMSO, and DMF, but is insoluble in nonpolar solvents like heptane (B126788) and hexane. researchgate.net

Formation of Cationic Radicals and Oligomeric Structures

The enzymatic oxidation of this compound by HRP/H₂O₂ initiates the formation of cationic radicals. dergipark.org.trresearchgate.net These highly reactive intermediates subsequently undergo coupling reactions, leading to the formation of oligomeric structures. dergipark.org.tr The process involves the coupling of two monomer radicals to start the chain extension of the oligomer. researchgate.net Gel permeation chromatography (GPC) analysis has confirmed the oligomeric nature of the synthesized product, with a weight average molecular weight (Mw) of 4350 Da and a number average molecular weight (Mn) of 3800 Da, corresponding to approximately 28 repeating monomer units. researchgate.net

N-C Linkage Formation and Phenazine-Bridged Oligomerization Pathways

The oligomerization of this compound proceeds through the formation of N-C linkages, resulting in ortho-coupled or head-to-tail constitutional units. dergipark.org.trresearchgate.net A significant feature of this enzymatic process is the formation of phenazine-bridged structures within the oligomer. dergipark.org.trresearchgate.net This occurs via intramolecular oxidative cyclization, leading to a ladder-type oligomer. researchgate.net The presence of these phenazine (B1670421) units contributes to the thermal stability of the oligomer and influences its electronic properties. dergipark.org.tr

Interaction with Oxidizing Agents in Reaction Systems

This compound is known to react with oxidizing agents, a property that is fundamental to its use in applications such as hair dyes. europa.eunih.govechemi.com In these systems, it is often mixed with an oxidizing agent like hydrogen peroxide prior to application. europa.eunih.govechemi.com The reaction with the oxidizing agent leads to the formation of colored products. The compound is incompatible with strong oxidizing agents. echemi.com

Electropolymerization Dynamics and Mechanisms

The electropolymerization of this compound is a method used to synthesize thin polymer films, known as poly(this compound) (P2NPPD), on conductive surfaces. This process is typically achieved through anodic oxidation, where the monomer loses an electron to the anode. electrochemsci.org

Cyclic Voltammetry (CV) for Poly(this compound) Film Synthesis

Cyclic voltammetry (CV) is a widely used electrochemical technique for the synthesis of P2NPPD films. electrochemsci.orgelectrochemsci.org This method involves cycling the potential of a working electrode (such as gold or glassy carbon) in a solution containing the this compound monomer and a supporting electrolyte. electrochemsci.orgelectrochemsci.org The electropolymerization process is indicated by a rapid decrease in the current during CV measurements, which signifies the deposition of an insulating polymer film on the electrode surface. electrochemsci.orgresearchgate.net The synthesis can be carried out in various media, including acidic (e.g., sulfuric acid), neutral (e.g., KCl solution), and caustic (e.g., sodium hydroxide) solutions. electrochemsci.orgelectrochemsci.org

The characteristics of the resulting polymer film are influenced by several factors, including the scan rate, the type of electrode material, and the pH of the polymerization medium. electrochemsci.orgelectrochemsci.org For instance, at slower scan rates in neutral and caustic solutions, good passivation of the electrode surface by the polymer film is observed. electrochemsci.org In contrast, faster scan rates can lead to poor passivation, possibly due to the formation of a thicker polymer layer. electrochemsci.org The morphology of the P2NPPD film, as examined by scanning electron microscopy (SEM), can exhibit structures such as tree-like formations. electrochemsci.org The electropolymerization of the 2NPPD monomer has been identified as a linear diffusion-controlled process. electrochemsci.orgelectrochemsci.org

Table 1: Experimental Conditions for Electropolymerization of this compound

Parameter Details Reference
Technique Electrochemical Cyclic Voltammetry (CV) electrochemsci.orgelectrochemsci.org
Monomer This compound (2NPPD) electrochemsci.orgelectrochemsci.org
Electrodes Gold (Au), Glassy Carbon (GC) electrochemsci.orgelectrochemsci.org
Media Acidic (0.1 mol dm⁻³ H₂SO₄, pH 1.2), Neutral (0.1 mol dm⁻³ KCl, pH 7.0), Caustic (10 mmol dm⁻³ NaOH, pH 9.2) electrochemsci.orgelectrochemsci.org
Indication of Polymerization Rapid drop in current during CV measurements electrochemsci.orgresearchgate.net
Process Control Linear diffusion-controlled electrochemsci.orgelectrochemsci.org

Reduction Chemistry and Pathways

The nitro group of this compound is a key functional group that can undergo reduction through both chemical and enzymatic pathways.

The reduction of an aromatic nitro group to a primary amino group is a fundamental transformation in organic chemistry. acs.org This process involves a sequence of reduction steps, typically proceeding from the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally yielding the aniline (B41778) product. acs.orgorientjchem.org This transformation can be accomplished using various chemical methods, including catalytic hydrogenation with reagents like palladium-on-carbon (Pd/C) or using metals such as iron in an acidic medium. acs.orgwikipedia.org In biological systems, the metabolism of this compound has been shown to result in the formation of triaminobenzene, which is the corresponding reduction product where the nitro group is converted to an amino group. nih.gov

Solubility Research and Phase Equilibria

Understanding the solubility of this compound is crucial for its purification and application processes.

The solid-liquid equilibrium of this compound has been experimentally determined in a range of pure and mixed organic solvents. Using an isothermal saturation method, its solubility was measured at temperatures ranging from 283.15 K to 318.15 K. researchgate.net In pure solvents, the mole fraction solubility of this compound was found to increase with rising temperature. researchgate.net The solubility varies significantly across different solvents, with the descending order of mole fraction solubility being: (N-methyl-2-pyrrolidone, 1,4-dioxane) > ethyl acetate (B1210297) > acetonitrile (B52724) > methanol > ethanol > n-propanol > isopropanol (B130326) > toluene. researchgate.net

In binary solvent mixtures, such as (N-methyl-2-pyrrolidone + methanol), the solubility of this compound increases with both increasing temperature and a higher mass fraction of N-methyl-2-pyrrolidone. researchgate.net Similarly, in mixtures of (ethyl acetate + isopropanol), the solubility increases as the proportion of ethyl acetate in the solvent mixture rises. acs.org This systematic research provides essential data for optimizing crystallization and purification processes. researchgate.net

Mole Fraction Solubility of this compound in Pure Solvents at 298.15 K The following table shows the experimentally determined mole fraction solubility (x₁) of this compound in various pure solvents at a constant temperature of 298.15 K (25 °C). Data sourced from a 2013 study in Fluid Phase Equilibria. researchgate.net

Modeling of Solid-Liquid Phase Equilibria (e.g., Modified Apelblat, Wilson, NRTL, Jouyban-Acree Models)

The solubility of this compound in various solvents is a critical parameter for its industrial purification, particularly through crystallization. To accurately predict and correlate this solubility behavior, several thermodynamic models have been employed and validated against experimental data.

Studies have extensively measured the solubility of this compound in a range of pure organic solvents—including methanol, ethanol, n-propanol, isopropanol, N-methyl-2-pyrrolidone (NMP), acetonitrile, ethyl acetate, toluene, and 1,4-dioxane—at temperatures from 283.15 K to 318.15 K. researchgate.netresearchgate.net The experimental data from these studies were correlated using four prominent thermodynamic models: the modified Apelblat equation, the Wilson model, the Non-Random Two-Liquid (NRTL) model, and the λh equation. researchgate.netresearchgate.net

For pure solvents, these models have shown a high degree of accuracy in fitting the experimental solubility data. researchgate.net The correlation results, evaluated by the relative average deviation (RAD) and root-mean-square deviation (RMSD), were found to be satisfactory, with the largest values reported as 1.17% for RAD and 6.80×10⁻⁴ for RMSD, respectively. researchgate.net Among the models, the modified Apelblat equation often provides a slightly better correlation. researchgate.netacs.org

In binary solvent mixtures, such as (N-methyl-2-pyrrolidone + methanol) and (ethyl acetate + isopropanol), the Jouyban-Acree model is frequently used to correlate the solubility data. researchgate.netacs.org This model, along with its modified versions like the Apelblat–Jouyban–Acree model, effectively accounts for the combined effects of solvent composition and temperature on the solubility of the compound. researchgate.nettbzmed.ac.ir While still providing acceptable results, the deviations in binary mixtures are slightly larger than in pure solvents. researchgate.net For instance, in a (NMP + methanol) mixture, the largest RAD and RMSD values were reported as 3.59% and 19.12×10⁻⁴, respectively. researchgate.net The successful application of these models is essential for optimizing purification processes. researchgate.net

ModelSystem TypeTypical ApplicationReported Correlation Accuracy (Example)
Modified Apelblat EquationPure SolventsCorrelates solubility with temperature. researchgate.netacs.orgOften provides the best fit for pure solvents. researchgate.netacs.org
Wilson ModelPure and Ternary SystemsCalculates activity coefficients based on local composition theory. researchgate.netacs.orgUsed for both binary and ternary system correlations. acs.orgresearchgate.net
NRTL (Non-Random Two-Liquid) ModelPure and Ternary SystemsAnother local composition model used for calculating activity coefficients. researchgate.netacs.orgwikipedia.orgAcceptable for binary and ternary solid-liquid phase equilibrium calculations. acs.org RMSD values as low as 5.01 × 10⁻³ reported for ternary systems. researchgate.net
Jouyban-Acree ModelBinary Solvent MixturesCorrelates solubility in mixed solvents by accounting for solvent composition and temperature. researchgate.netacs.orgRAD and RMSD values were no more than 4.67 × 10⁻² and 7.10 × 10⁻³, respectively, in a ternary system. acs.org

Analysis of Ternary Systems and Crystalline Region Mapping

The study of ternary solid-liquid phase diagrams is fundamental for developing effective separation and purification strategies for isomers. Research has been conducted to construct isothermal phase diagrams for systems containing this compound.

One extensively studied system is the ternary mixture of This compound + 4-Nitro-o-phenylenediamine (B140028) + N-methyl-2-pyrrolidone (NMP) . acs.orgacs.org The phase diagram for this system is characterized by two boundary curves, three distinct crystalline regions (corresponding to pure this compound, pure 4-Nitro-o-phenylenediamine, and their mixture), and a single cosaturated point. researchgate.netacs.orgresearchgate.net The solid phases formed within these regions have been experimentally verified using the Schreinemakers' wet residue method. researchgate.netacs.org A significant finding from this analysis is that the crystallization region of 4-Nitro-o-phenylenediamine is consistently smaller than that of this compound at each tested temperature. acs.orgresearchgate.netresearchgate.net This difference in crystallization areas is valuable information that can be exploited for the separation of these structural isomers. acs.org

Another ternary system investigated is This compound + ethyl acetate + isopropanol . acs.orgacs.org The mutual solubility data from this system was used to construct isothermal binary and ternary solid-liquid phase diagrams. acs.org The solubility data for this system were successfully correlated using the Jouyban-Acree model. acs.org

The activity coefficient equations, specifically the NRTL and Wilson models, were applied to calculate the mutual solubility in the ternary system containing the isomeric mixture, and the results were deemed acceptable for describing the solid-liquid phase equilibrium. acs.orgresearchgate.net

Ternary System ComponentsKey Phase Diagram FeaturesAnalytical MethodSignificance
This compound + 4-Nitro-o-phenylenediamine + N-methyl-2-pyrrolidoneTwo boundary curves, three crystalline regions, one cosaturated point. researchgate.netacs.orgSchreinemakers' wet residue method. acs.orgThe smaller crystallization region of the 4-nitro-o-phenylenediamine isomer provides a basis for purification. acs.orgresearchgate.net
This compound + ethyl acetate + isopropanolIsothermal binary and ternary diagrams constructed based on mutual solubility. acs.orgHigh-Performance Liquid Chromatography (HPLC) for solubility determination. researchgate.netProvides essential data for designing crystallization processes in mixed industrial solvents. acs.orgacs.org

Investigation of Solvent Effects and Intermolecular Interactions in Solution

The solubility of this compound is strongly influenced by the choice of solvent, a phenomenon dictated by the nature and strength of intermolecular interactions between the solute and solvent molecules. The solubility in mole fraction has been observed to increase with rising temperature across all tested solvents. researchgate.netresearchgate.net

Experimental studies have established a clear hierarchy of solubility in various pure solvents. The descending order of mole fraction solubility is: (N-methyl-2-pyrrolidone, 1,4-dioxane) > ethyl acetate > acetonitrile > methanol > ethanol > n-propanol > isopropanol > toluene. researchgate.netresearchgate.net The high solubility in NMP can be attributed to strong polar interactions.

The solvent's properties, such as hydrogen bond acidity/basicity, polarity, and cohesive energy density (related to the Hildebrand solubility parameter), play a crucial role. acs.org The this compound molecule has both hydrogen bond donor groups (-NH₂) and an acceptor group (-NO₂). The nitro group, in particular, can engage in hydrogen bonding with both N-H and C-H donor groups from solvent molecules. researchgate.net These specific solute-solvent interactions are key to overcoming the solute-solute interactions in the crystal lattice, thus facilitating dissolution.

In binary solvent mixtures, such as (ethyl acetate + isopropanol) or (NMP + methanol), the solubility of this compound increases with a higher proportion of the solvent in which it is more soluble (ethyl acetate and NMP, respectively). researchgate.netacs.org This demonstrates that the solvent composition can be fine-tuned to optimize solubility for industrial processes. researchgate.net Furthermore, thermodynamic properties of mixing, including Gibbs energy, enthalpy, and entropy, have been calculated from solubility data, providing deeper insight into the dissolution process and the interactions occurring in the solution. researchgate.net

SolventRelative Solubility RankPlausible Intermolecular Interactions
N-methyl-2-pyrrolidone (NMP)HighestStrong polar interactions; hydrogen bonding with the amide carbonyl group.
1,4-DioxaneHighestHydrogen bonding with ether oxygen atoms.
Ethyl AcetateHighHydrogen bonding with ester carbonyl oxygen.
AcetonitrileMedium-HighDipole-dipole interactions and weak hydrogen bonding with the nitrile group.
Methanol / Ethanol / PropanolsMedium to LowAmphiprotic interactions (both H-bond donor and acceptor).
TolueneLowestWeak van der Waals forces; lacks strong H-bonding capability with the solute.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 2-Nitro-p-phenylenediamine. These methods are foundational in predicting the molecule's behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict the electronic structure and reactivity of compounds like this compound. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT can help in understanding the molecule's redox behavior. For instance, the presence of a nitro group suggests it acts as an electron acceptor. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Electrochemistry

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO is the outermost orbital containing electrons and tends to act as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For aromatic amines like this compound, the energies of these frontier orbitals are significant in predicting their biological activity, including carcinogenicity. oup.com Cyclic voltammetry experiments can be used to experimentally determine HOMO/LUMO energies, providing a quantitative basis for predictive models of molecular behavior. rsc.org These experimental values can then be correlated with computational results to refine theoretical models.

Parameter Description Significance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates molecular stability and reactivity.

Global Quantum Descriptors (e.g., Softness, Hardness, Chemical Potential, Electrophilicity Index)

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive. rsc.org

Chemical Softness (σ) is the reciprocal of hardness and indicates a molecule's polarizability and reactivity. rsc.org

Chemical Potential (μ) represents the escaping tendency of electrons from a system in its ground state. rsc.org

Electronegativity (X) is the power of an atom in a molecule to attract electrons to itself. rsc.org

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile. rsc.orgresearchgate.net

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the stability and reactivity of molecules. researchgate.netresearchgate.net For example, a molecule with a high softness value is generally more reactive. rsc.org

Descriptor Formula Interpretation
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates reactivity.
Chemical Potential (μ)μ = -(I + A) / 2Electron escaping tendency.
Electronegativity (χ)χ = (I + A) / 2Electron attracting power.
Electrophilicity Index (ω)ω = μ2 / 2ηPropensity to accept electrons.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties. These models are widely used in toxicology and drug design to predict the effects of chemicals.

Correlation with Molecular Orbital Energies and Hydrophobicity

The biological activity of nitroaromatic compounds, including their mutagenicity, has been successfully correlated with their molecular orbital energies and hydrophobicity. nih.gov Hydrophobicity, often quantified by the octanol/water partition coefficient (logP), and the energy of the lowest unoccupied molecular orbital (ELUMO) are key determinants of mutagenic activity. nih.gov For a large set of nitroaromatic compounds, these parameters have been used to develop QSAR models that can predict their toxicological profiles. nih.govoup.com

The carcinogenicity of aromatic amines has also been linked to these molecular descriptors. oup.com QSAR models have shown that hydrophobicity plays a significant role in the potency of carcinogens, while electronic and steric factors are important for distinguishing between carcinogenic and non-carcinogenic amines. oup.com

Mathematical Models for Dermal Absorption and Chemical Effects

Mathematical models are employed to predict the dermal absorption of chemicals, a critical factor in assessing the risk of cosmetic ingredients like this compound. srce.hrwho.int These models, often a form of QSAR, relate a compound's skin permeability to its physicochemical properties. srce.hrnih.gov

Biological and Toxicological Research

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of 2-Nitro-p-phenylenediamine (2-NPPD) has been evaluated across a range of in vitro and in vivo systems. These studies are crucial for assessing the compound's capacity to interact with genetic material and induce mutations.

Studies have demonstrated that 2-NPPD can induce DNA damage in mammalian cell lines. In an alkaline comet assay, 2-NPPD was shown to cause single-strand DNA breaks in human lymphocytes. researchgate.net The genotoxicity was observed to be dose-dependent when lymphocytes were exposed to the chemical. researchgate.net Furthermore, early research identified 2-NPPD as a mutagen in mammalian cell systems, including L5178Y mouse lymphoma cells.

This compound has been extensively tested for mutagenicity using bacterial reverse mutation assays, commonly known as the Ames test. The compound has consistently been identified as a direct-acting mutagen in several strains of Salmonella typhimurium.

Research has shown that 2-NPPD is mutagenic in strains TA98 and TA100 without the need for metabolic activation. nih.gov Further investigations using strains TA100 and TA104 also revealed a clear dose-mutagenicity relationship. nih.gov These studies indicate that 2-NPPD primarily causes base-pair substitution mutations. nih.gov Specifically, the mutagenic activity of 2-NPPD has been linked to the induction of TA-->AT and CG-->AT transversions, as well as GC-->AT transitions in the bacterial DNA. nih.gov A summary of findings from these bacterial assays is presented below.

Table 1: Mutagenicity of this compound in Salmonella typhimurium Strains

Bacterial StrainMetabolic Activation (S9)ResultType of Mutation Induced
TA98WithoutPositiveFrameshift / Base-pair substitution (CG→GC transversion) nih.gov
TA100WithoutPositiveBase-pair substitution (CG→TA transition, CG→AT transversion) nih.govnih.gov
TA104WithoutPositiveBase-pair substitution (TA→AT transversion) nih.gov

The potential of 2-NPPD to induce DNA repair mechanisms has been assessed through unscheduled DNA synthesis (UDS) assays. The compound was found to be active in inducing UDS in HeLa human cervical cancer cells. nveo.orgthegoodscentscompany.com Additionally, both purified and commercial grades of 2-NPPD were reported to induce UDS in primary cultures of rat hepatocytes. re-place.be The induction of UDS indicates that the compound causes DNA damage that subsequently triggers cellular repair processes.

Investigations into the effects of 2-NPPD on cultured mammalian cells have revealed both cytotoxic and clastogenic (chromosome-damaging) properties. The compound induced both chromosome and chromatid gaps and breaks in cultured human peripheral blood lymphocytes. cir-safety.org

In other studies using a near-diploid clone of Chinese hamster prostate cells (CHMP/E), 2-NPPD was found to be cytotoxic. who.int This cytotoxic effect was accompanied by a time-dependent increase in the frequency of chromosome aberrations, including breaks and exchanges, when compared to control cultures. who.int

Dominant lethal studies are used to assess the potential for a chemical to cause genetic damage in germ cells that can lead to non-viable embryos. A dominant lethal mutagenicity study was conducted in which male Charles River CD rats were administered 2-NPPD. The results of this assay were negative, indicating that under the conditions of the study, the compound did not induce dominant lethal mutations in this animal model. cir-safety.org While some literature mentions mutagenicity testing of hair dye components in Drosophila melanogaster, specific results for 2-NPPD in a dominant lethal assay with this model were not detailed. who.intnih.gov

Carcinogenicity Assessments

A bioassay to determine the potential carcinogenicity of this compound was conducted by the U.S. National Cancer Institute using Fischer 344 rats and B6C3F1 mice. nih.gov In the study, the compound was administered in the diet for 78 weeks, followed by an observation period. nih.gov

Based on available data, the International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans." This classification reflects inadequate evidence of carcinogenicity in humans and what is considered limited evidence in experimental animals. who.int

Table 2: Summary of NCI Carcinogenicity Bioassay of this compound

SpeciesSexResultTumor Type
Fischer 344 RatMaleNegativeN/A
Fischer 344 RatFemaleNegativeN/A
B6C3F1 MouseMaleNegativeN/A
B6C3F1 MouseFemalePositiveHepatocellular Neoplasms (primarily Adenomas) nih.gov

Dietary Exposure Studies in Animal Models (e.g., Fischer 344 Rats, Female Mice)

The carcinogenic potential of this compound (2-NPPD) has been evaluated through dietary administration in animal models, specifically Fischer 344 rats and B6C3F1 mice. nih.gov In a key bioassay, groups of 50 male and 50 female animals of each species were administered 2-NPPD in their feed for 78 weeks. nih.gov This period was followed by an observation phase of 27 weeks for rats and 12 to 13 weeks for mice. nih.gov Control groups for each species consisted of 20 animals of each sex. nih.gov

The dietary concentrations were set at two levels. For Fischer 344 rats, the concentrations were 1,100 and 550 ppm for males, and 2,200 and 1,100 ppm for females. nih.gov For B6C3F1 mice of both sexes, the high and low dietary concentrations were 4,400 and 2,200 ppm, respectively. nih.gov Researchers observed a depression in mean body weight relative to controls in the dosed rats and mice of both sexes, suggesting that the administered concentrations were close to the maximum tolerated dosages. nih.gov Despite the body weight effects, there were no significant positive associations between the dietary intake of 2-NPPD and mortality rates in either rats or mice. nih.gov Sufficient numbers of animals in all groups survived long enough to be at risk for late-developing tumors. nih.gov

Table 1: Dietary Concentrations of this compound in Animal Studies

Species Sex Low Dose (ppm) High Dose (ppm)
Fischer 344 Rat Male 550 1,100
Fischer 344 Rat Female 1,100 2,200
B6C3F1 Mouse Male 2,200 4,400
B6C3F1 Mouse Female 2,200 4,400

Data sourced from a bioassay on the possible carcinogenicity of this compound. nih.gov

Observation of Dose-Related Tumorigenesis (e.g., Hepatocellular Adenomas)

The dietary exposure studies revealed evidence of carcinogenicity specifically in female B6C3F1 mice. nih.gov A statistically significant positive association was found between the administered concentration of 2-NPPD and the incidence of hepatocellular neoplasms, which were primarily hepatocellular adenomas. nih.gov When the incidences of hepatocellular carcinoma and hepatocellular adenoma were combined, the dose-related trend was significant. nih.gov

In contrast, there was no convincing evidence for the carcinogenicity of 2-NPPD in male B6C3F1 mice or in Fischer 344 rats of either sex. nih.govcir-safety.org While some tumor types were observed in rats, they did not occur at statistically significant increased incidences when compared to the control groups. nih.gov These findings highlight a species- and sex-specific carcinogenic effect of 2-NPPD under the conditions of the bioassay, with female mice being particularly susceptible to developing liver tumors. oup.com

Table 2: Tumorigenesis Findings in Animal Models Exposed to this compound

Species Sex Key Finding
Fischer 344 Rat Male & Female No convincing evidence of carcinogenicity. nih.govcir-safety.org
B6C3F1 Mouse Male No convincing evidence of carcinogenicity. nih.govcir-safety.org
B6C3F1 Mouse Female Carcinogenic; caused an increased incidence of hepatocellular neoplasms (primarily adenomas). nih.govoup.com

Findings are based on a 78-week dietary administration study. nih.gov

Mechanisms of Biological Action and Toxicity

Role of Oxidative Stress and Reactive Species Formation (e.g., Bandrowski's Base)

The toxicity of phenylenediamines, including 2-NPPD, is linked to their chemical oxidation. nveo.orgresearchgate.net The oxidation of p-phenylenediamine (B122844) (PPD), the parent compound of 2-NPPD, can lead to the formation of reactive oxygen species (ROS), which induces oxidative stress and subsequent DNA damage in human keratinocytes. researchgate.net This process can also generate reactive intermediates. researchgate.netresearchgate.net One of the most recognized toxic metabolites is Bandrowski's base, a trimer of PPD that is considered mutagenic and genotoxic. nveo.orgresearchgate.netekb.eg The formation of such reactive species is a critical mechanism behind the toxicity associated with this class of compounds. researchgate.netekb.eg The nitro group (NO2) present in 2-NPPD can itself trigger redox reactions within cells, contributing to toxicity. researchgate.netnih.gov

Indirect Effects on DNA and Unbalanced Nucleotide Pools

Genotoxicity studies on related phenylenediamines suggest that their mutagenic effects may be mediated by indirect mechanisms. cir-safety.orgoup.com Research on the closely related compound 4-nitro-o-phenylenediamine (B140028) (4-NOPD) indicates that its genotoxicity may be related to an unbalanced nucleotide pool. cir-safety.orgcir-safety.org Both 4-NOPD and its parent compound, o-phenylenediamine (B120857) (OPD), were found to decrease the cellular concentrations of deoxyadenosine (B7792050) (dA), deoxythymidine (dT), and deoxycytidine (dC). oup.com Such a disruption of the nucleotide pool can lead to errors in DNA replication and repair, resulting in genotoxicity without the chemical directly binding to DNA. oup.comresearchgate.net This suggests that a potential mechanism of toxicity for 2-NPPD could involve similar indirect effects on DNA integrity. cir-safety.org

Metabolic Activation and Deactivation Pathways (e.g., N-Acetylation by NAT1/NAT2)

This compound, as an aromatic amine, undergoes extensive metabolism. nih.govnih.gov The biotransformation of these compounds is a key determinant of their toxicity and carcinogenicity, involving both activation and deactivation pathways. nih.govnih.gov N-acetylation, catalyzed by N-acetyltransferase enzymes NAT1 and NAT2, is a crucial metabolic route. nih.govnih.gov

In vitro studies using human and rat skin show that 2-NPPD is metabolized to products such as triaminobenzene and N4-acetyl-2-NPPD. nih.govnih.gov The formation of acetylated derivatives is generally considered a detoxification step. europa.eu The enzymes NAT1 and NAT2 are polymorphic in human populations, meaning their activity varies among individuals. nih.govnih.gov These genetic differences can influence an individual's susceptibility to the toxic effects of aromatic amines. nih.govnih.gov For some arylamines, slow acetylation (associated with lower NAT2 activity) is linked to an increased risk of certain cancers, while for others, rapid acetylation can be a risk factor, depending on whether acetylation leads to detoxification or activation. nih.gov In addition to acetylation, 2-NPPD is also metabolized to a sulfated metabolite in rat skin, indicating multiple pathways are involved. nih.govnih.gov

Interaction with Biological Systems and Molecular Targets

The biological activity of 2-NPPD stems from its ability to penetrate skin and interact with cellular components. nih.gov As a low molecular weight dye, it can enter hair shafts and is absorbed through the skin. nih.gov Once absorbed, 2-NPPD and its metabolites can interact with various molecular targets. nih.gov The nitro group itself influences the electronic properties of the molecule, facilitating interactions with biomolecules like proteins. researchgate.netnih.gov The parent compound, p-phenylenediamine, has been shown to induce oxidative stress in testicular tissue in rats, which may be a crucial factor in causing apoptosis and tissue injury. europa.eu The carcinogenicity observed in female mice, specifically the induction of hepatocellular neoplasms, points to a significant interaction with biological systems in the liver, leading to tumor formation. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The study of how a chemical is absorbed, distributed, metabolized, and excreted (ADME) by the body is crucial for understanding its potential effects. For this compound (2-NPPD), a component in some hair dyes, extensive research has been conducted to characterize these processes.

The skin is the primary route of exposure to 2-NPPD in the context of hair dye use. Therefore, understanding its ability to penetrate the skin is of high importance. Studies have been conducted using various models to assess this.

In Vivo Studies:

Rats: In studies with rats, the absorption of 2-NPPD through the skin has been shown to vary. In one experiment, female rats absorbed 29% of the applied radioactivity from a ¹⁴C-labeled 2-NPPD solution in ethanol (B145695), while male rats absorbed 14%. cir-safety.org Another study using a hair colorant base containing varying concentrations of ¹⁴C-2-NPPD found that skin penetration increased with the concentration of 2-NPPD. nih.gov For instance, penetration was 0.01 µg/cm² with a 0.025% 2-NPPD concentration and increased to 3.2% of the applied dose with a 0.48% concentration. nih.gov

Humans: Research on human subjects has provided valuable data on the percutaneous absorption of 2-NPPD. Rapid penetration has been observed, with the highest absorption occurring within the first few hours after application. nih.gov

In Vitro Studies:

Excised Skin (Human and Monkey): Studies using excised human and monkey skin in diffusion cells have also demonstrated the rapid penetration of 2-NPPD. nih.gov While there was a trend towards slightly increased absorption through monkey skin compared to human skin, the difference was not statistically significant. nih.gov These in vitro measurements have shown reasonable agreement with in vivo data. nih.gov

Excised Skin (Pig): Split-thickness pig skin has also been utilized as a model. In one study, the total absorbed dose of 2-NPPD from two different hair dye formulations was measured to be 0.83 ± 0.69 μg eq/cm² and 0.39 μg eq/cm². cir-safety.org

Reconstructed Skin (EPISKIN): In vitro modeling using EPISKIN reconstructed human epidermis has also been employed to evaluate the penetration of 2-NPPD. cir-safety.org

The following table summarizes the findings from various percutaneous penetration studies.

Model Study Type Key Findings Reference
RatsIn VivoFemale rats absorbed 29% and male rats 14% of applied ¹⁴C-2-NPPD in ethanol. cir-safety.org
RatsIn VivoSkin penetration increased with increasing 2-NPPD concentration in a hair colorant base. nih.gov
HumansIn VivoRapid penetration observed with maximum absorption in the first few hours. nih.gov
Excised Human SkinIn VitroRapid penetration observed. nih.gov
Excised Monkey SkinIn VitroShowed a trend of slightly increased absorption compared to human skin, but not statistically significant. nih.gov
Excised Pig SkinIn VitroTotal absorbed dose from two hair dye formulations was 0.83 ± 0.69 and 0.39 μg eq/cm². cir-safety.org
Reconstructed Skin (EPISKIN)In VitroUsed for evaluating 2-NPPD penetration. cir-safety.org

Once absorbed, 2-NPPD undergoes metabolism in the body. Studies have identified several metabolites in biological samples, primarily in urine.

In both human and rat skin, 2-NPPD is metabolized to triaminobenzene and N4-acetyl-2-NPPD. nih.govnih.gov Interestingly, a sulfated metabolite of 2-NPPD was identified in rat skin but not in human skin, indicating species-specific metabolic pathways. nih.govnih.gov The extent of metabolism is also influenced by the vehicle in which the 2-NPPD is applied; for example, metabolism was more extensive with an ethanol application compared to a semi-permanent hair dye formulation. nih.govnih.gov

Following intraperitoneal administration in rats, several metabolites were identified in the urine. These included:

Acetylated 2-NPPD nih.govechemi.com

Sulfite (B76179) and/or glucuronide conjugates of 2-NPPD and its acetylated form nih.govechemi.com

Two conjugates with sulfur-containing amino acids nih.govechemi.com

N¹,N⁴-diacetyl-2-amino-p-phenylenediamine nih.gov

N⁴-acetyl-2-nitro-p-phenylenediamine nih.gov

A trace amount of unchanged 2-NPPD was also detected in the urine. nih.govechemi.com Similar metabolites were found in the feces. nih.govechemi.com

The table below details the identified metabolites of 2-NPPD.

Metabolite Biological Matrix Species Reference
TriaminobenzeneSkinHuman, Rat nih.govnih.gov
N4-acetyl-2-NPPDSkin, UrineHuman, Rat nih.govnih.govnih.gov
Sulfated 2-NPPD metaboliteSkinRat nih.govnih.gov
Acetylated 2-NPPDUrine, FecesRat nih.govechemi.com
Sulfite/glucuronide conjugates of 2-NPPDUrine, FecesRat nih.govechemi.com
Sulfite/glucuronide conjugates of acetylated 2-NPPDUrine, FecesRat nih.govechemi.com
Conjugates with sulfur-containing amino acidsUrine, FecesRat nih.govechemi.com
N¹,N⁴-diacetyl-2-amino-p-phenylenediamineUrineRat nih.gov

Studies on the excretion and tissue retention of 2-NPPD have provided insights into how the body eliminates this compound.

Following intraperitoneal administration in rats, excretion is rapid, with almost 92% of the administered radioactivity excreted within 24 hours. nih.govechemi.com Of this, approximately 37.4% was found in the urine and 54.3% in the feces. nih.govechemi.comnih.gov After four days, 96% of the radioactivity had been excreted. nih.govechemi.com When administered intravenously to rats, 42.2% of the radioactivity was excreted in the bile within 24 hours. nih.gov

In dermal absorption studies with rats, after 48 hours, 40% of the absorbed radioactivity from a ¹⁴C-2-NPPD solution was found in the urine and 53% in the feces of female rats, with 7% remaining in the carcass. cir-safety.org In male rats, 34% was in the urine, 61% in the feces, and 5% in the carcass. cir-safety.org The half-time for urinary excretion of 2-NPPD has been reported to be 24 hours. cir-safety.org

Tissue distribution studies in rats showed that the highest concentration of radioactivity was found one hour after administration in most tissues, with the exception of the small and large intestines. nih.gov This was followed by a rapid decrease in concentration. nih.gov Localization in the brain and spinal cord indicated that 2-NPPD can cross the blood-brain barrier and be retained in nervous tissue for up to 96 hours. cir-safety.org

Immunotoxicological and Sensitization Research

The potential for a chemical to cause an immune response, particularly skin sensitization, is a critical aspect of its toxicological profile.

Animal studies have consistently shown that 2-NPPD is a skin sensitizer (B1316253). cir-safety.org In a study using guinea pigs, 20% of the animals were sensitized to 2-NPPD after repeated topical applications. industrialchemicals.gov.au These findings from animal models suggest a potential for human sensitization. cir-safety.orgcir-safety.org

In humans, 2-NPPD is a known cause of allergic contact dermatitis. cir-safety.org This is a Type IV hypersensitivity reaction, which involves a cell-mediated immune response. wikipedia.org The process begins with an induction phase, where initial contact with the allergen sensitizes the immune system. wikipedia.org Subsequent contact then triggers an elicitation phase, leading to the characteristic skin inflammation. wikipedia.org

A case has been reported of a dental hygienist who developed dermatitis from contact with patients' hair and had a positive patch test reaction to 2% this compound. cir-safety.org Allergic contact dermatitis was also observed in a chemical plant cleaner following accidental exposure, with a strong positive patch test result. cir-safety.org

Developmental and Reproductive Toxicology Research

Teratogenic Evaluation in Animal Models

The developmental toxicity of this compound (2NPPD) has been evaluated in rodent models, primarily in mice and rats.

A key study involved the subcutaneous administration of 2NPPD to pregnant outbred albino (CD-1) mice on days 6 through 15 of gestation. nih.govsigmaaldrich.com Significant maternal toxicity, evidenced by a reduction in average weight gain during pregnancy, was observed. nih.gov A decrease in the average fetal weight was also noted at doses of 128 mg/kg/day and higher. nih.govsigmaaldrich.com While an increase in the average percentage of malformed fetuses was seen at doses of 160 mg/kg/day and above, these teratogenic effects occurred only at dosage levels that also produced significant toxicity in the maternal dams. nih.govsigmaaldrich.com

Maternal and Fetal Effects of this compound in CD-1 Mice
EffectObservationCitation
Maternal Toxicity (Reduced Weight Gain)Significant at 32 mg/kg/day and 128-256 mg/kg/day nih.gov
Fetal Toxicity (Reduced Fetal Weight)Significant at ≥ 128 mg/kg/day nih.govsigmaaldrich.com
Fetal MalformationsSignificant increase at ≥ 160 mg/kg/day nih.govsigmaaldrich.com
Associated FactorFetal malformations observed only at doses causing significant maternal toxicity nih.govsigmaaldrich.com

Another study investigated the histopathological effects on the corneas of neonatal rats following subcutaneous administration of 2NPPD to pregnant Wistar-albino rats between the 7th and 15th gestational days. ajol.info This research found statistically significant histopathological changes in the corneas of the newborn rats whose mothers were exposed to 2NPPD compared to a control group. ajol.info The study suggests that maternal exposure to 2NPPD during pregnancy may have teratogenic effects on the cornea of neonatal rats. ajol.info

Corneal Effects in Neonatal Rats Following Maternal this compound Exposure
GroupIncidence of Histopathological Corneal ChangesCitation
2NPPD Exposed76.7% (23 out of 30) ajol.info
Control (Saline)16.7% (5 out of 30) ajol.info

Effects on Reproductive Parameters in Two-Generation Studies

The effects of this compound on reproduction have been assessed in a two-generation study in rats. In this study, a hair dye formulation containing 1.1% this compound was applied topically. cir-safety.orgcir-safety.orgwho.int The results from this research indicated no signs of toxicity or any treatment-related adverse effects on reproductive parameters. cir-safety.orgcir-safety.orgwho.int

Environmental Fate and Degradation Research

Degradation Pathways in Aqueous Environments

Once released into aqueous environments, 2-Nitro-p-phenylenediamine is subject to several degradation processes, including oxidation, photolysis, and biodegradation.

The chemical structure of this compound, containing reactive aromatic amine groups, makes it susceptible to oxidative degradation. In the presence of oxidizing agents or through autoxidation, phenylenediamines can be transformed into a variety of products. industrialchemicals.gov.auresearchgate.net For instance, the oxidation of p-phenylenediamine (B122844), a related compound, can lead to the formation of intermediates like p-benzoquinone and the trimer adduct known as Bandrowski's base. industrialchemicals.gov.auresearchgate.net

Enzyme-catalyzed oxidative processes have also been studied. Research has demonstrated that this compound can undergo enzymatic oligomerization using H2O2 as an oxidizing agent. dergipark.org.tr This process results in the formation of phenazine-bridged oligomers, which are more thermally stable than the original monomer. dergipark.org.tr The oxidation of p-phenylenediamine is known to produce cationic radicals, which can then lead to the formation of ortho-coupled units and chain extension into oligomers. dergipark.org.tr Such oxidative pathways are significant in determining the environmental fate of the compound, transforming it into larger, potentially more persistent molecules. industrialchemicals.gov.au

Photolytic degradation is a key environmental fate process for this compound. The compound absorbs light in the visible spectrum at a wavelength of 441 nm, which means it may be susceptible to direct degradation by sunlight. nih.govechemi.com In addition to direct photolysis, the compound can be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. echemi.com The estimated half-life for this vapor-phase reaction is approximately 17 hours. nih.govechemi.com Phenylenediamines in general are expected to undergo rapid primary photodegradation in sunlit surface waters. industrialchemicals.gov.au

While specific biodegradation data for this compound is limited, studies on related nitroaromatic amines and phenylenediamines provide insight into potential microbial pathways. nih.gov Aromatic nitro compounds are often resistant to aerobic degradation due to the electron-withdrawing nature of the nitro group. oup.com However, under anaerobic conditions, they are more readily reduced to aromatic amines. oup.com

One significant biotransformation pathway involves the enzymatic reduction of the nitro group. Studies on p-nitroaniline with the bacterial strain Pseudomonas DL17 showed a complete breakdown of the compound, initiated by the reduction of the nitro group to form p-phenylenediamine. nih.gov This step is often catalyzed by nitroreductase enzymes. nih.gov Following this reduction, a common detoxification mechanism in microbes is the N-acetylation of the newly formed amine group, as observed in the formation of acetanilide (B955) from p-phenylenediamine. nih.gov This suggests a likely pathway for this compound would be its initial reduction to 1,2,4-triaminobenzene. Indeed, in vitro metabolism studies using rat and human skin have identified 1,2,4-triaminobenzene and N4-acetyl-2-nitro-p-phenylenediamine as metabolites, supporting the relevance of nitroreduction and acetylation pathways. nih.govnih.gov

Potential Biodegradation Pathway of this compound
Step 1: Nitroreduction
This compound is reduced to 1,2,4-Triaminobenzene. This reaction is often carried out by microbial nitroreductase enzymes under anaerobic conditions. oup.comnih.gov
Step 2: Acetylation
The resulting aminophenylenediamine can undergo acetylation, a common detoxification process in microorganisms, catalyzed by N-acetyltransferase enzymes. nih.gov

Persistence and Formation of Environmental Transformation Products

The persistence of this compound in the environment is not solely determined by its primary degradation rate but also by the nature of its transformation products.

While this compound may have a relatively short primary half-life, its degradation can lead to the formation of more persistent substances. industrialchemicals.gov.au The primary degradants of phenylenediamines can react with other organic matter present in the environment, such as humic acids, to form larger, more stable macromolecules. industrialchemicals.gov.au This process of sequestration into natural organic matter can be a significant ultimate fate for these compounds in soil and water. industrialchemicals.gov.au

The oxidative transformation of phenylenediamines can also lead to the formation of complex oligomeric and polymeric products, which are more recalcitrant than the parent compound. industrialchemicals.gov.auresearchgate.netdergipark.org.tr For example, the oxidation of p-phenylenediamine can form Bandrowski's base, a trimer adduct that is a known, persistent transformation product. industrialchemicals.gov.auresearchgate.net It is plausible that this compound could form analogous persistent structures through similar oxidative coupling reactions.

Quantifying the half-life of this compound is essential for assessing its environmental persistence. The available data primarily focuses on its atmospheric degradation.

Environmental Compartment Process Half-Life Reference
Atmosphere (Vapor Phase)Reaction with hydroxyl radicals~17 hours nih.govechemi.com
WaterHydrolysisData not available for this compound. Related p-phenylenediamine antioxidants show hydrolysis half-lives ranging from a few hours to over 1000 hours. acs.org
WaterPrimary Degradation (Autoxidation)Data not available for this compound. p-Phenylenediamine has a reported half-life of 4.1-8.9 hours in aerated well water. industrialchemicals.gov.au

Environmental Release and Exposure Pathways in Research Contexts

The study of the environmental lifecycle of synthetic chemicals is critical to understanding their potential impact on ecosystems. This compound, a synthetic organic compound, has been the subject of research regarding its release into the environment, primarily stemming from its industrial and consumer applications.

Emissions from Industrial Uses and Consumer Products (e.g., Sewage Treatment Plants)

This compound is a recognized component in the formulation of permanent and semi-permanent hair dyes, where it contributes to the creation of brown and red shades. sci-hub.se Its use in these consumer products represents a significant and diffuse pathway for its release into the environment. Following the application and subsequent rinsing of hair, wastewater containing residues of this compound and its transformation products is discharged into municipal sewer systems, ultimately reaching sewage treatment plants (STPs). acs.orgresearchgate.net The manufacturing process of this chemical and its use as a dye intermediate can also lead to industrial wastewater discharges.

While specific monitoring data for this compound within STPs is limited in publicly available research, the behavior of structurally similar compounds, such as other p-phenylenediamine (PPD) derivatives and nitroaromatic compounds, provides insights into its likely environmental fate. mdpi.comnih.gov Research on various PPDs in wastewater treatment facilities in Hong Kong revealed that these compounds are consistently present in raw sewage, treated effluent, and biosolids. nih.gov

Studies on the anaerobic treatment of wastewater containing N-Methyl-p-nitroaniline, a similar nitroaromatic amine, demonstrated its transformation to N-methyl-p-phenylenediamine, which was not further mineralized under anaerobic conditions but did undergo autoxidation and polymerization upon aeration. nih.gov The reduction of the nitro group to an amino group is a primary initial step in the anaerobic biodegradation of nitroaromatic compounds. mdpi.com

The effectiveness of STPs in removing such compounds can be variable. Research on a range of PPD derivatives showed median removal efficiencies between approximately 53% and 91% in the aqueous phase. nih.gov However, a considerable portion can be retained in sewage sludge. nih.gov The ultimate fate of this compound in STPs is expected to involve a combination of biodegradation, sorption to sludge, and the potential for a fraction to pass through treatment and be released into receiving waters. nih.gov The transformation of the parent compound within the STP can also lead to the formation of various metabolites. nih.gov

The following tables present data on the occurrence and removal of related p-phenylenediamine (PPD) derivatives in municipal wastewater treatment plants, which can serve as a proxy for understanding the potential environmental concentrations and removal efficiencies of this compound.

Table 1: Concentrations of Total PPDs and their Quinone Transformation Products (PPD-Qs) in Wastewater Treatment Plant (WWTP) Influent and Effluent (ng/L)

Compound ClassInfluent Concentration (ng/L)Effluent Concentration (ng/L)
PPDs2.7 - 900.59 - 40
PPD-Qs14 - 8302.8 - 140
Data from a study of four WWTPs in Hong Kong. nih.gov

Table 2: Median Removal Efficiency of PPDs and PPD-Qs in WWTPs

Compound ClassMedian Removal Efficiency (%)
PPDs48.8 - 76.8
PPD-Qs53.0 - 91.0
Data from a study of four WWTPs in Hong Kong. nih.gov

Table 3: Mass Flow of PPD-Qs in WWTPs

Environmental CompartmentPercentage of Influent Mass
Sewage Sludge20.0%
Effluent Wastewater16.9%
Data from a study of four WWTPs in Hong Kong. nih.gov

It is important to note that while these tables provide valuable context, the specific physicochemical properties of this compound will ultimately determine its precise partitioning and degradation behavior in wastewater treatment systems. Further research involving direct monitoring of this compound in various stages of wastewater treatment is necessary for a more definitive understanding of its environmental release.

Advanced Applications in Materials Science and Biomedical Research

Development of Conductive Polymers and Advanced Materials

The polymerization of 2-Nitro-p-phenylenediamine leads to the formation of polymers with significant potential in electronics and biomedicine. These materials leverage the intrinsic properties of the monomer to create functional macromolecular structures.

The electropolymerization of this compound is a method used to create conductive polymers. This process utilizes an electrical current to initiate the formation of a polymer from the 2-NPPD monomer. The resulting polymer, poly(this compound), has potential applications in the fabrication of sensors and other electronic devices. Research indicates that modifying the electrochemical parameters during polymerization can significantly alter the final properties of the polymer, highlighting its versatility in materials science.

Polymers, in general, are increasingly used in sophisticated electronic measuring devices like sensors due to their tailorable chemical and physical properties. semi.ac.cn While many polymers are insulators, intrinsically conducting polymers or non-conducting polymers used to immobilize receptor agents are crucial in sensor development. semi.ac.cn For instance, polymers based on phenylenediamine derivatives have been developed for use in devices such as glucose sensors. semi.ac.cn

In the field of nanomedicine, poly(2-nitro-1,4-phenylenediamine) (PNPD) has been identified as an ideal photothermal agent (PTA) for photothermal therapy (PTT), a minimally invasive cancer treatment. acs.org Researchers have successfully synthesized Fe³⁺-doped PNPD hollow nanospheres using a simple, room-temperature, solution-based wet chemical method. acs.orgacs.org

These Fe³⁺-doped PNPD (Fe-PNPD) hollow spheres demonstrate excellent biocompatibility and a significant photothermal effect. acs.orgacs.org When exposed to an 808 nm laser, the Fe-PNPD nanoparticles exhibit a concentration-dependent temperature increase. acs.org The material shows good photostability and achieves a photothermal conversion efficiency of approximately 24%. acs.org Both in vitro and in vivo studies have confirmed the efficacy of Fe-PNPD hollow nanospheres in killing cancer cells and their effectiveness as an antitumor agent via PTT. acs.orgacs.org This work represents a straightforward strategy for preparing iron-doped polymers and confirms the potential of Fe-PNPD as an effective agent for photothermal therapy. acs.org

Research Findings on Fe³⁺-doped PNPD Hollow Nanospheres
PropertyFindingSource
Synthesis MethodSimple solution-based wet chemical synthesis at room temperature. acs.orgacs.org
DopantFe³⁺ ions. acs.orgacs.org
ApplicationPhotothermal Therapy (PTT) for cancer. acs.orgacs.org
Photothermal Conversion EfficiencyApproximately 24%. acs.org
BiocompatibilityExhibited excellent biocompatibility. acs.orgacs.org
EfficacyDemonstrated good cancer cell killing effect and excellent antitumor efficacy in vitro and in vivo. acs.orgacs.org

Probe Development for Chemical and Biological Sensing

The inherent chemical reactivity of this compound makes it a valuable precursor in the development of probes for detecting specific molecules, which is critical for understanding biological processes.

This compound serves as a precursor for creating two-photon ratiometric fluorescent probes designed for the detection of nitric oxide (NO). rsc.org Nitric oxide is a crucial signaling molecule in various physiological and pathological processes. rsc.orgrsc.org The most common strategy for fluorescent NO sensing involves the use of an o-phenylenediamine (B120857) scaffold, which reacts with NO in the presence of oxygen to form a highly fluorescent triazole product. nih.gov

The design of these probes often involves linking an o-diamino-fluorophore to a core structure. uea.ac.uk In the absence of NO, the electron-rich diamine quenches the fluorescence of the attached chromophore through a process called photoinduced electron transfer (PET), resulting in a weakly fluorescent molecule. nih.gov The reaction with NO converts the diamine to an electron-poor triazole, which alleviates the PET quenching and "turns on" the fluorescence of the dye. nih.gov This mechanism provides high selectivity for NO over other reactive species like superoxide (B77818) or hydrogen peroxide. nih.gov Probes based on this principle have been developed using various fluorophores, including fluorescein, rhodamine, and naphthalimide. nih.govuea.ac.uk

Functionalized Covalent Organic Frameworks (COFs) in Adsorption and Detection

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with high surface areas and stability, making them suitable for applications in sample preparation and environmental remediation. nih.gov this compound is used as a monomer in the synthesis of these advanced materials.

The synthesis of certain COFs involves a condensation reaction between a trialdehyde (like 1,3,5-triformylphloroglucinol, Tp) and a diamine, such as 2-nitro-1,4-phenylenediamine. nih.govmdpi.com The presence of the nitro group is particularly useful because it can be chemically altered after the COF has been constructed. This process, known as post-synthetic modification, allows for the introduction of new functional groups. mdpi.com

A common modification is the reduction of the nitro groups (–NO₂) on the COF to amine groups (–NH₂). mdpi.com These newly formed amine groups can then be further functionalized. For example, they can be reacted with EDTA dianhydride to create a COF with EDTA groups, which is highly specific for adsorbing metal ions. mdpi.com This step-wise functionalization allows for the precise design of COFs tailored for specific adsorption and detection applications, such as the removal of heavy metals or other pollutants from water. mdpi.comnih.gov The ability to functionalize the pores of COFs makes them highly effective sorbents. researchgate.netacs.org

Use of this compound in COF Synthesis and Functionalization
StepDescriptionPurposeSource
1. COF SynthesisCondensation reaction between a trialdehyde (e.g., TFP) and 2-nitro-1,4-phenylenediamine.To form a stable, porous framework with nitro groups. mdpi.com
2. Post-Synthetic Modification (Reduction)The nitro groups (–NO₂) within the COF are reduced to amine groups (–NH₂).To introduce reactive amine sites into the framework. mdpi.com
3. Post-Synthetic Modification (Functionalization)The resulting amine groups are reacted with other molecules (e.g., EDTA dianhydride).To create a highly specific adsorbent for target molecules like heavy metals. mdpi.com

Structure Activity Relationship Sar and Mechanistic Insight Research

Influence of Molecular Structure on Mutagenicity

The mutagenic properties of p-phenylenediamine (B122844) derivatives are not inherent to the parent structure alone but are profoundly influenced by the nature and position of various substituents on the benzene (B151609) ring. Research into these structure-activity relationships (SAR) has revealed that specific molecular architectures are critical determinants of their genotoxic potential.

The presence and location of a nitro (NO2) group, in conjunction with other substituents, are pivotal factors in determining the mutagenicity of p-phenylenediamine compounds. nih.gov The introduction of a nitro group to a benzene ring is known to significantly increase its mutagenic potential. scialert.net

Studies on a series of p-phenylenediamine derivatives in Salmonella typhimurium have demonstrated that the position of substituents is crucial. nih.gov A key finding is the differential impact of substitution at the C5 versus the C6 position of the 4-amino-3-nitroaniline backbone. nih.gov Nitro-p-phenylenediamines that have substituents at the C6 position are among the most potent mutagens in this class. nih.gov In contrast, the placement of substituents at the C5 position tends to reduce or even eliminate mutagenic activity. nih.gov This highlights that the mutagenic outcome is not solely dependent on the presence of certain chemical groups but is intricately linked to their specific location on the molecule. nih.gov

The ease with which a nitrated aromatic compound undergoes reductive metabolism is a significant factor in its mutagenic activation. nih.gov However, the mutagenicity is not solely explained by the compound's reduction properties. The position of the nitro group affects the subsequent interaction of the metabolite with DNA. nih.govmedicineinnovates.com

Methylation serves as a clear example of how substitution patterns modulate biological activity. While a single methyl group at the C6 position of 4-amino-3-nitroaniline contributes to high mutagenicity, the addition of a second methyl group can dramatically decrease this activity. nih.gov For instance, 4-amino-3-nitro-5,6-dimethylaniline and 4-amino-3-nitro-2,5-dimethylaniline are only weakly mutagenic. nih.gov The compound 4-amino-3-nitro-2,6-dimethylaniline (B13780708) was found to be nonmutagenic. nih.gov

This reduction in mutagenicity is not limited to methylation. Other substitutions at the C5 position, such as with beta-hydroxypropyl, isopropyl, or beta-hydroxyethyl groups, also led to a reduction or abolition of mutagenic effects. nih.gov Conversely, substitutions at the C6 position with groups like methoxy, fluoro, and chloro resulted in compounds that were highly mutagenic, in many cases even without metabolic activation. nih.gov

CompoundSubstituent Position(s)Mutagenic Activity in S. typhimurium nih.gov
4-amino-3-nitro-6-methylanilineC6Highly Mutagenic
4-amino-3-nitro-6-methoxyanilineC6Highly Mutagenic
4-amino-3-nitro-6-fluoroanilineC6Highly Mutagenic
4-amino-3-nitro-6-chloroanilineC6Highly Mutagenic
4-amino-3-nitro-5-methylanilineC5Reduced/Abolished
4-amino-3-nitro-5-isopropylanilineC5Reduced/Abolished
4-amino-3-nitro-5,6-dimethylanilineC5, C6Weakly Mutagenic
4-amino-3-nitro-2,5-dimethylanilineC2, C5Weakly Mutagenic
4-amino-3-nitro-2,6-dimethylanilineC2, C6Nonmutagenic

Relationship between Chemical Groups and Biological Responses

The biological response to p-phenylenediamine derivatives is a complex interplay between the various chemical groups present on the molecule and their spatial arrangement. nih.gov The nitro group is a well-established pharmacophore, but it can also act as a toxicophore, with its biological effects largely dependent on its metabolic reduction. nih.govresearchgate.net 2-Nitro-p-phenylenediamine, for example, is a direct-acting mutagen in bacterial assays. nih.gov

Molecular Interactions Guiding Biological Activity

The biological activity of nitro-substituted aromatic compounds like this compound is ultimately guided by their molecular interactions with cellular macromolecules, particularly DNA. The mutagenicity of these compounds is often initiated by the reductive metabolic activation of the nitro group. medicineinnovates.com However, the efficiency of this process is only one part of the equation. nih.gov

A critical factor determining the mutagenic potency is the structural conformation of the resulting active metabolite and its ability to form adducts with DNA. nih.govmedicineinnovates.com In silico structural analyses have revealed that the position of the original nitro group on the aromatic ring significantly influences the geometry of the metabolite when it intercalates between DNA base pairs. nih.gov

Specifically, the distance between the reactive nitrogen of the metabolite (e.g., in an N-acetoxyamino group) and the target site on a DNA base, such as the C8 position of guanine (B1146940), is crucial for adduct formation. nih.govmedicineinnovates.com An unfavorable position of the intercalated metabolite relative to the guanine target can make adduct formation difficult, even if the metabolite itself is readily formed. nih.gov Therefore, the prediction of mutagenicity for nitroaromatic compounds must consider not only the chemical reducibility of the nitro group but, more importantly, the structural factors that facilitate or hinder the formation of DNA adducts by the active metabolite. nih.govmedicineinnovates.com

Future Research Directions and Translational Perspectives

Elucidating Unresolved Metabolic Pathways and Metabolite Identities

While studies have identified several metabolites of 2-nitro-p-phenylenediamine (2-NPPD), a complete picture of its metabolic fate remains to be fully elucidated. Following administration in rats, six different metabolites were detected in urine, with only a trace amount of the parent compound remaining. nih.gov The identified metabolites include acetylated 2-NPPD, sulfite (B76179) and/or glucuronide conjugates of both 2-NPPD and its acetylated form, and two conjugates with sulfur-containing amino acids. nih.govechemi.com In both human and rat skin, 2-NPPD is known to be metabolized to triaminobenzene and N4-acetyl-2NPPD. nih.govechemi.comnih.gov Notably, a sulfated 2-NPPD metabolite was found in rat skin but not in human skin, highlighting species-specific differences in metabolism. nih.govechemi.comnih.gov

Further research is necessary to definitively identify all metabolites, particularly the six radioactive components observed in rat urine whose identities have not been fully resolved. nih.gov Understanding the complete metabolic profile is crucial for a comprehensive assessment of the compound's safety. Differences in metabolic profiles have also been observed between skin and intestinal tissue, with intestinal tissue showing more extensive metabolism to triaminobenzene and N4-acetyl-2NPPD. nih.govechemi.com The extent of metabolism and the resulting profile are dependent on the species, tissue, and the vehicle used for administration. nih.gov Future investigations should aim to characterize these unknown metabolites and explore the enzymatic processes involved in their formation. This knowledge will be instrumental in predicting the systemic absorption of 2-NPPD and its metabolites after dermal exposure, thereby improving health hazard assessments. nih.gov

Table 1: Known Metabolites of this compound

MetaboliteTissue/Fluid DetectedSpecies
Acetylated 2-NPPDUrineRat
Sulfite and/or glucuronide conjugates of 2-NPPDUrineRat
Sulfite and/or glucuronide conjugates of acetylated 2-NPPDUrineRat
Conjugates with sulfur-containing amino acidsUrineRat
TriaminobenzeneHuman and Rat Skin, Rat Intestinal TissueHuman, Rat
N4-acetyl-2NPPDHuman and Rat Skin, Rat Intestinal TissueHuman, Rat
Sulfated 2-NPPD metaboliteRat SkinRat

Developing Targeted Treatment Strategies for Accidental or Intentional Exposure

Given that 2-NPPD is a known skin sensitizer (B1316253) in guinea pigs and has the potential for human sensitization, developing targeted treatment strategies for exposure is a critical area of future research. cir-safety.orgcir-safety.org While there is no specific antidote for 2-NPPD exposure, current management would likely focus on supportive care and decontamination. In cases of accidental or intentional ingestion or significant dermal exposure, understanding the compound's toxicokinetics is paramount for developing effective treatments.

Future research should focus on interventions that can mitigate the toxic effects of 2-NPPD and its metabolites. This could include the exploration of agents that can enhance the detoxification pathways or block the metabolic activation of the compound into more toxic intermediates. Furthermore, given the potential for contact dermatitis, research into topical treatments that can alleviate symptoms and prevent further sensitization is warranted. hilarispublisher.com Investigating the efficacy of barrier creams or other protective measures to prevent initial exposure, particularly in occupational settings, is also a valuable avenue of research. chemotechnique.se

Exploring Novel Polymerization and Derivatization Routes

Recent research has demonstrated the potential of 2-NPPD in materials science, particularly in the development of conductive polymers through electropolymerization. This process creates polymers with potential applications in sensors and electronic devices. Further exploration into optimizing electrochemical parameters could lead to polymers with enhanced and tailored properties.

Another promising area is the enzymatic oligomerization of 2-NPPD. Studies have shown that enzyme-catalyzed oxidative oligomerization can produce phenazine-bridged oligomers. dergipark.org.trresearchgate.net These oligomers exhibit interesting thermal and fluorescence properties, including green light emission, suggesting their potential use in display devices and bioscience. dergipark.org.trresearchgate.net Future research could focus on controlling the oligomerization process to fine-tune the molecular weight and properties of the resulting materials. researchgate.net Investigating alternative enzymatic systems and reaction conditions could also open up new possibilities for creating novel functional materials from 2-NPPD. researchgate.net

Derivatization of 2-NPPD is another key area for future research. The compound serves as a starting material for the synthesis of important pharmaceutical intermediates. guidechem.com For instance, it is used in the synthesis of retigabine, an anticonvulsant, and ilaprazole, a proton pump inhibitor. guidechem.com Novel derivatization methods, such as the one-pot, two-step reaction to produce an intermediate for the synthesis of Izogabine, highlight the versatility of 2-NPPD as a chemical building block. guidechem.com Further research into new derivatization reactions could lead to the synthesis of other valuable pharmaceutical compounds. Additionally, derivatization techniques are being developed for analytical purposes, such as the use of 4-nitro-o-phenylenediamine (B140028) for the precolumn derivatization of diacetyl in high-performance liquid chromatography (HPLC). jeom.orgnih.gov

Table 2: Investigated Polymerization and Derivatization Applications of this compound

ApplicationMethodPotential Use
Conductive PolymersElectropolymerizationSensors, Electronic Devices
Phenazine-bridged OligomersEnzymatic Oxidative OligomerizationDisplay Devices, Bioscience
Pharmaceutical SynthesisChemical SynthesisAnticonvulsants (Retigabine), Proton Pump Inhibitors (Ilaprazole)
Analytical ChemistryPrecolumn DerivatizationQuantification of analytes (e.g., diacetyl)

Advanced Mechanistic Investigations into Toxicity and Environmental Fate

While 2-NPPD has been identified as a direct-acting mutagen in bacterial and mammalian cell systems, a deeper understanding of the underlying mechanisms of its toxicity is still needed. Future research should employ advanced techniques to investigate the specific molecular interactions that lead to its mutagenic and carcinogenic potential. hilarispublisher.com This includes studying its effects on DNA, such as the induction of single-strand breaks, and its influence on gene expression profiles. thegoodscentscompany.com

The environmental fate of 2-NPPD also warrants further investigation. Its release into the environment can occur through various waste streams from its use in hair dyes and fur dyeing. nih.gov While it is known to be harmful to aquatic organisms, more detailed studies are needed to understand its persistence, bioaccumulation, and transformation in different environmental compartments. nih.gov For instance, while its estimated vapor pressure suggests it will exist in both vapor and particulate phases in the atmosphere, and it is expected to have very high mobility in soil, the binding of aromatic amines to humus could significantly reduce this mobility. nih.gov The biodegradation potential of 2-NPPD is another area where more information is required. nih.gov Advanced modeling and experimental studies can help predict its environmental transport and transformation, providing a clearer picture of its ecological risks. acs.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-nitro-pp-phenylenediamine and ensuring purity?

  • Methodology : A common synthesis route involves reacting 2-nitro-pp-phenylenediamine with 4-bromo-1,8-naphthalene anhydride in 2-methoxy ethanol under reflux for 24 hours. Post-reaction, the mixture is cooled, filtered, and washed with ethanol to isolate the product. Purity (\geq99%) can be verified via HPLC with UV detection (254 nm) and elemental analysis (Fe \leq50 ppm, moisture \leq0.5%) .

Q. How can solubility profiles of 2-nitro-pp-phenylenediamine in organic solvents be systematically determined?

  • Methodology : Use gravimetric or spectroscopic methods across a temperature range (283.15–318.15 K). Solubility in methanol, ethanol, and NN-methyl-2-pyrrolidone (NMP) has been modeled using the modified Apelblat equation, with NMP showing the highest solubility due to strong polar interactions. Data should include triplicate measurements and error margins \leq1.5% .

Q. What analytical techniques are critical for characterizing structural and thermal properties?

  • Techniques :

  • NMR/FT-IR : Confirm molecular structure (e.g., 1H^1H NMR peaks at δ\delta 6.8–7.2 ppm for aromatic protons).
  • Melting Point : Differential Scanning Calorimetry (DSC) to validate the reported range (\geq139°C) .
  • Elemental Analysis : Quantify nitrogen content (\sim27.4%) and detect trace impurities (e.g., Fe via ICP-MS) .

Advanced Research Questions

Q. How can 2-nitro-pp-phenylenediamine be applied in developing fluorescent probes for nitric oxide (NO) detection?

  • Methodology : The compound serves as a precursor for two-photon ratiometric probes. React with 4-bromo-1,8-naphthalene anhydride to form a NO-sensitive adduct. Characterize using fluorescence spectroscopy (λex=800\lambda_{\text{ex}} = 800 nm, λem=450/550\lambda_{\text{em}} = 450/550 nm) and validate selectivity via interference studies with reactive oxygen species (ROS) .

Q. What role does nitro positioning play in the electrochemical behavior of phenylenediamine derivatives?

  • Analysis : Compare cyclic voltammetry (CV) data for 2-nitro-pp-phenylenediamine with its isomers (3-nitro and 4-nitro). The nitro group at the para position enhances electron-withdrawing effects, reducing reduction potentials (E1/2E_{1/2} = -0.45 V vs. Ag/AgCl) and influencing charge-transfer efficiency in conductive polymers .

Q. How can degradation pathways of 2-nitro-pp-phenylenediamine under UV exposure be monitored?

  • Methodology : Accelerate degradation using a UV chamber (365 nm, 25°C). Analyze products via GC-MS or HPLC-MS to identify nitroso intermediates (e.g., 4-nitrosoaniline) and quinone derivatives. Kinetic studies should employ pseudo-first-order models to calculate rate constants (k0.012k \approx 0.012 h1^{-1}) .

Q. What strategies optimize catalytic hydrogenation of 2-nitro-pp-phenylenediamine to its diamine derivative?

  • Approach : Use Pd/C or Raney Ni catalysts in ethanol under H2_2 (1–3 atm). Monitor reaction progress via TLC and optimize conditions (e.g., 50°C, 6 hours) to achieve >90% yield. Post-purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal residual catalyst .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.